1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid
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Overview
Description
1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Preparation Methods
The synthesis of 1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate . This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or acetonitrile. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazole ring. These reactions are often facilitated by the presence of a catalyst or under basic conditions.
Scientific Research Applications
1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the development of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its pharmacological potential, this compound is investigated for its therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1,2,4-Triazole-3-carboxylic acid: This compound has a similar triazole ring structure but differs in the position of the nitrogen atoms and functional groups.
1-benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid: This derivative has a benzyl group instead of the dichlorobenzyl group, leading to different chemical and biological properties.
The uniqueness of 1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
1111881-87-8 |
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Molecular Formula |
C12H11Cl2N3O2 |
Molecular Weight |
300.14 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-10-11(12(18)19)15-16-17(10)6-7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3,(H,18,19) |
InChI Key |
AZCGWSSSYUPQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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